4-Bromo-2-nitro-1-phenoxybenzene
Overview
Description
“4-Bromo-2-nitro-1-phenoxybenzene” is an organic compound with the molecular weight of 294.1 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “4-Bromo-2-nitro-1-phenoxybenzene” involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-nitro-1-phenoxybenzene” can be represented by the InChI code: 1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H .Chemical Reactions Analysis
The chemical reactions of “4-Bromo-2-nitro-1-phenoxybenzene” involve electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
“4-Bromo-2-nitro-1-phenoxybenzene” is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- Intermediate Formation : It serves as an intermediate in the synthesis of complex molecules, such as dofetilide, a medication for arrhythmia treatment, through processes like the Williamson ether synthesis (Zhai Guang-xin, 2006) .
- Ultrasound-assisted Synthesis : The preparation of nitro aromatic ethers, like 1-butoxy-4-nitrobenzene, is enhanced by ultrasound in the presence of phase-transfer catalysts, indicating a potential route for the synthesis of similar compounds (K. Harikumar & V. Rajendran, 2014) K. Harikumar & V. Rajendran, 2014.
Biological and Electrochemical Evaluation
- Anticancer Potential : Certain nitroaromatics, including derivatives of phenoxybenzene, have shown significant antitumor activity and DNA protective capabilities against hydroxyl free radicals, suggesting their potential as anticancer drugs (M. Shabbir et al., 2015) .
Polymer Solar Cells Enhancement
- The incorporation of nitrobenzene derivatives into the active layer of polymer solar cells has been shown to significantly improve device performance by enhancing excitonic dissociation at the donor–acceptor interface, indicating their role in advancing solar energy technologies (G. Fu et al., 2015) .
Environmental and Green Chemistry
- Degradation Studies : Investigations into the degradation pathways of nitrobenzene using Fenton's reagent have highlighted the formation of phenolic products, shedding light on environmental remediation techniques (L. Carlos et al., 2008) .
- Ionic Liquids Reactivity : The unique reactivity of nitrobenzene radical anions in room temperature ionic liquids suggests novel approaches to chemical syntheses and transformations in greener solvents (S. Ernst et al., 2013) .
Safety And Hazards
“4-Bromo-2-nitro-1-phenoxybenzene” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only in well-ventilated areas .
properties
IUPAC Name |
4-bromo-2-nitro-1-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIRSYGYOEBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582982 | |
Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-1-phenoxybenzene | |
CAS RN |
56966-61-1 | |
Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-nitro-1-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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